molecular formula C22H18ClN5O3S B11286784 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11286784
M. Wt: 467.9 g/mol
InChI Key: UPJMJHYYEXNBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl-acetamide moiety

Preparation Methods

The synthesis of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved by the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step typically involves the use of chlorobenzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the sulfanyl-acetamide moiety: This can be done by reacting the intermediate with thiol-containing compounds and acetamide derivatives under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pteridine core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its structural similarity to natural pteridines.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorophenyl and methoxyphenyl groups allows for specific interactions with hydrophobic pockets in proteins, while the sulfanyl-acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can lead to changes in the activity of the target proteins, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar compounds to 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide include other pteridine derivatives with different substituents. Some examples are:

    2-({3-[(2-bromophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18ClN5O3S

Molecular Weight

467.9 g/mol

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopteridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18ClN5O3S/c1-31-17-9-5-4-8-16(17)26-18(29)13-32-22-27-20-19(24-10-11-25-20)21(30)28(22)12-14-6-2-3-7-15(14)23/h2-11H,12-13H2,1H3,(H,26,29)

InChI Key

UPJMJHYYEXNBLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.